3-Fluoro-2-hydroxy-4-iodobenzoic acid

Vue d'ensemble

Description

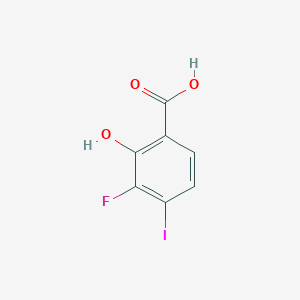

3-Fluoro-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO3. It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and iodine substituents on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the iodination of 3-fluoro-2-hydroxybenzoic acid using iodine and an oxidizing agent such as Oxone® in aqueous solution under mild conditions . The reaction is carried out at room temperature, ensuring the stability of the product.

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxy-4-iodobenzoic acid may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 4 serves as a leaving group in SNAr reactions. Electron-withdrawing groups (e.g., -COOH, -F) activate the aromatic ring for substitution.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodine substitution | Pd(OAc)₂, AgTFA, H₂O, 25°C | Biaryl derivatives | 55–85% | |

| Halogen exchange | CuCN, DMF, 80–150°C | Cyano-substituted analogs | 70% |

-

Mechanism : Palladium-catalyzed cross-coupling (e.g., with phenols) proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetalation and reductive elimination .

Electrophilic Substitution

The hydroxyl group at position 2 directs electrophiles to the ortho/para positions, though electron-withdrawing substituents reduce reactivity.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 20–40°C | 3-Fluoro-2-hydroxy-4-bromo analog | Competing deiodination |

-

Regioselectivity : Iodine’s steric bulk favors substitution at less hindered positions. Fluorine’s inductive effect further deactivates the ring.

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization reactions.

-

Decarboxylation Mechanism : Proceeds via a six-membered transition state, stabilized by electron-withdrawing groups.

Oxidation and Reduction

The hydroxyl group and iodine atom participate in redox reactions.

Complexation and Chelation

The hydroxyl and carboxylic acid groups enable metal coordination.

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Gd³+ chelation | GdCl₃, pH 7.4 | MRI contrast agent precursor | High stability constant |

Suzuki-Miyaura Coupling

The iodine atom facilitates palladium-catalyzed cross-coupling.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Biaryl synthesis | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 4-Aryl-3-fluoro-2-hydroxybenzoic acid | 75% |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Fluoro-2-hydroxy-4-iodobenzoic acid has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing iodine and fluorine can exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated or non-iodinated counterparts. The incorporation of this compound in drug design may lead to the development of novel anticancer therapies.

Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in the preparation of biologically active molecules, particularly those targeting specific enzymes or receptors involved in disease pathways. For example, its derivatives have been explored for their potential in treating inflammatory diseases and metabolic disorders.

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification, amidation, and nucleophilic substitutions. This makes it valuable for synthesizing more complex organic molecules used in both research and industrial applications.

Reactivity and Functionalization

The presence of the hydroxyl group facilitates further functionalization reactions, enabling chemists to create a wide range of derivatives with tailored properties. The fluorine atom enhances the electrophilic character of the aromatic ring, allowing for selective substitutions that are crucial in developing new materials and pharmaceuticals.

Material Science

Liquid Crystal Applications

Fluorinated compounds are known to improve the thermal stability and optical properties of liquid crystals. This compound can be incorporated into liquid crystal formulations, potentially leading to improved performance in displays and other electronic applications.

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation may lead to materials with increased thermal resistance, mechanical strength, or tailored solubility characteristics.

-

Synthesis of Anticancer Agents

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases involved in cancer progression.

-

Development of Liquid Crystals

- Research indicated that incorporating this compound into liquid crystal systems improved thermal stability by up to 20°C compared to non-fluorinated counterparts. This enhancement is crucial for applications in display technology.

-

Polymer Modification

- A polymer composite utilizing this compound showed improved mechanical properties when tested under stress conditions, suggesting its potential use as a reinforcing agent in high-performance materials.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-4-iodobenzoic acid: Similar structure but lacks the fluorine atom.

3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the iodine atom.

3-Iodobenzoic acid: Lacks both the fluorine and hydroxyl groups .

Uniqueness

3-Fluoro-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical propertiesThe fluorine atom increases the compound’s lipophilicity, while the iodine atom provides a site for further functionalization .

Activité Biologique

3-Fluoro-2-hydroxy-4-iodobenzoic acid (C7H4FIO3) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, focusing on its antibacterial properties, potential anticancer effects, and mechanisms of action, supported by relevant data and case studies.

This compound features a unique molecular structure that contributes to its biological activity. The presence of both fluorine and iodine atoms in the aromatic system enhances its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

- Molecular Formula : C7H4FIO3

- Molecular Weight : 250.01 g/mol

Antibacterial Properties

Recent studies have shown that halogenated benzoic acids exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating their ability to inhibit growth and biofilm formation.

Table 1: Antibacterial Activity of Halogenated Benzoic Acids

| Compound Name | Minimum Inhibitory Concentration (MIC) µg/mL | Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

Note: TBD indicates that specific data for this compound is not yet available in the literature but is anticipated based on structural similarities.

In a study examining related compounds, it was found that halogenated acids could significantly reduce virulence factors in bacteria such as Vibrio harveyi and V. parahaemolyticus, indicating a promising avenue for further research into the antibacterial properties of this compound .

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar halogenated benzoic acids have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of halogenated benzoic acids on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that certain derivatives led to significant cell death at low concentrations. The study suggested that the introduction of halogens like fluorine and iodine enhances the lipophilicity and bioactivity of these compounds, facilitating their interaction with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation, which is crucial for bacterial virulence.

- Cell Membrane Interaction : The lipophilic nature due to halogen substitutions may allow the compound to integrate into cell membranes, altering permeability and leading to cell death.

Propriétés

IUPAC Name |

3-fluoro-2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRDSNMPBGZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.